Bis(3-methoxyphenyl)phosphane
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Overview
Description
Bis(3-methoxyphenyl)phosphane: is a tertiary phosphine compound characterized by the presence of two 3-methoxyphenyl groups attached to a phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their applications in various fields, including catalysis, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxyphenyl)phosphane typically involves the reaction of 3-methoxyphenylmagnesium bromide with chlorophosphines. This Grignard reaction is a common method for preparing tertiary phosphines. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The reaction mixture is typically stirred at low temperatures to ensure complete reaction and high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: Bis(3-methoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form metal-phosphine complexes.
Major Products Formed:
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Formed through nucleophilic substitution reactions.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Chemistry: Bis(3-methoxyphenyl)phosphane is used as a ligand in transition metal catalysis. It enhances the reactivity and selectivity of metal catalysts in various organic transformations, including hydrogenation, cross-coupling, and hydroformylation reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis makes it valuable for large-scale chemical production processes .
Mechanism of Action
The mechanism of action of bis(3-methoxyphenyl)phosphane primarily involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in transition metal complexes, enhancing the catalytic activity of the metal center. The compound can stabilize various oxidation states of the metal, facilitating different catalytic cycles .
Comparison with Similar Compounds
- Bis(4-methoxyphenyl)phosphane
- Bis(3,5-dimethylphenyl)phosphane
- Tris(3-methoxyphenyl)phosphane
Comparison: Bis(3-methoxyphenyl)phosphane is unique due to the specific positioning of the methoxy groups on the phenyl rings. This positioning can influence the electronic properties and steric hindrance of the compound, affecting its reactivity and coordination behavior. Compared to bis(4-methoxyphenyl)phosphane, the 3-methoxy derivative may exhibit different catalytic properties due to the ortho effect, which can impact the overall performance in catalytic applications .
Properties
IUPAC Name |
bis(3-methoxyphenyl)phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2P/c1-15-11-5-3-7-13(9-11)17-14-8-4-6-12(10-14)16-2/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXBALIEGHHOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)PC2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568591 |
Source
|
Record name | Bis(3-methoxyphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125653-52-3 |
Source
|
Record name | Bis(3-methoxyphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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